ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound with a molecular formula of C₁₃H₁₄N₄O₄ and a molecular weight of 290.28 g/mol . Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, an ethyl carboxylate group at position 4, and a 5-nitro-2-pyridinyl moiety at position 1. The nitro group on the pyridine ring introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(5-nitropyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-4-21-13(18)12-8(2)15-16(9(12)3)11-6-5-10(7-14-11)17(19)20/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVSKRZYECTHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate (CAS: 346440-94-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activities based on diverse research findings.
- Molecular Formula : C13H14N4O4
- Molar Mass : 290.27 g/mol
- Structure : The compound features a pyrazole ring substituted with a nitro group and an ethyl ester functional group, which are critical for its biological activity.
Antiviral Activity
Research has indicated that pyrazole derivatives exhibit significant antiviral properties. This compound was evaluated alongside other compounds for its efficacy against various viruses:
| Compound | Virus Target | Activity |
|---|---|---|
| This compound | HSV-1 | Moderate inhibition |
| Compound 5 (related pyrazole) | VSV, Mayaro virus | Significant EC50 values indicating potent antiviral action |
In a study evaluating the anti-herpetic effects of various compounds, it was noted that the introduction of ester groups enhanced antiviral activity against HSV-1, suggesting a similar potential for this compound .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:
| Compound | COX Inhibition | IC50 (μg/mL) |
|---|---|---|
| This compound | COX-1, COX-2 | Not specified but comparable to known inhibitors |
In related studies, pyrazoles demonstrated significant anti-inflammatory effects with IC50 values comparable to standard drugs like diclofenac . This suggests that this compound could possess similar therapeutic potential.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the nitro group and the carboxylic acid moiety may enhance interactions with viral proteins and inflammatory pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Screening : A primary screening method using Vero cells infected with HSV-1 and other viruses showed promising results for similar pyrazole derivatives .
- Anti-inflammatory Testing : Compounds structurally related to this compound were tested for their ability to inhibit COX enzymes and showed significant activity .
- Toxicology Assessments : Preliminary toxicological evaluations indicated that related compounds had acceptable safety profiles in vivo, suggesting that further studies on this compound could be warranted .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3,5-dimethyl-1-(5-nitro-2-pyridinyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cancer Research :
Agrochemical Applications
The compound's unique structure also lends itself to applications in agriculture:
- Herbicide Development :
- Pesticide Formulations :
Materials Science Applications
In addition to biological applications, this compound has potential uses in materials science:
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Electronic Effects
The compound’s key structural differentiator is the 5-nitro-2-pyridinyl substituent. Below is a comparison with analogs bearing alternative functional groups:
Physicochemical Properties
- Melting Points: The nitro-substituted analogs generally exhibit higher melting points due to stronger intermolecular dipole interactions. For example, the sulfonyl derivative (CAS 956938-60-6) has a higher molecular weight (367.4 g/mol) but lacks reported melting points, whereas the amino-fluorophenyl analog (CAS 138907-68-3) melts at 153–154°C .
- Solubility: The nitro group in the target compound reduces aqueous solubility compared to the amino-substituted analog, which benefits from hydrogen-bonding capabilities .
- Synthetic Yields: Substituents influence reaction efficiency. For instance, chloro and cyano groups in pyrazole carboxamide derivatives (e.g., compounds 3a–3p in ) yield 62–71% , comparable to nitro-pyridinyl analogs.
Research Findings and Trends
- Structure-Activity Relationships (SAR): Studies on pyrazole-4-carboxylates reveal that electron-withdrawing groups (e.g., nitro, sulfonyl) improve stability under oxidative conditions but may reduce bioavailability. In contrast, electron-donating groups (e.g., amino) enhance solubility but increase susceptibility to metabolic degradation .
- Computational Studies : Conceptual DFT analysis () suggests that nitro groups increase molecular hardness, correlating with resistance to electron transfer in redox-active biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
